molecular formula C6H14N2O B1530427 (R)-4-Methyl-3-(aminomethyl)morpholine CAS No. 1820581-03-0

(R)-4-Methyl-3-(aminomethyl)morpholine

Cat. No.: B1530427
CAS No.: 1820581-03-0
M. Wt: 130.19 g/mol
InChI Key: SDKGAFHSAMMJKY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Methyl-3-(aminomethyl)morpholine is a chiral organic compound belonging to the class of morpholines. It features a morpholine ring substituted with a methyl group at the 4-position and an aminomethyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-Methyl-3-(aminomethyl)morpholine typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 4-methylmorpholine and appropriate aminomethylating agents.

  • Aminomethylation: The aminomethylation step involves the reaction of 4-methylmorpholine with a suitable aminomethylating agent, such as formaldehyde and ammonia, under controlled conditions.

  • Chiral Resolution: To obtain the (R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow processes and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-4-Methyl-3-(aminomethyl)morpholine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can reduce the morpholine ring or the aminomethyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aminomethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Reduced morpholines or amines

  • Substitution: Substituted morpholines or amines

Scientific Research Applications

(R)-4-Methyl-3-(aminomethyl)morpholine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: It may have potential as a pharmaceutical intermediate or a therapeutic agent.

  • Industry: It is used in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which (R)-4-Methyl-3-(aminomethyl)morpholine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • N-Methylmorpholine: A structurally similar compound without the aminomethyl group.

  • 4-Methylmorpholine N-oxide: A related compound with an oxidized nitrogen.

Uniqueness: (R)-4-Methyl-3-(aminomethyl)morpholine is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can lead to different biological activities and reactivity compared to its non-chiral counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

[(3R)-4-methylmorpholin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKGAFHSAMMJKY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Methyl-3-(aminomethyl)morpholine
Reactant of Route 2
(R)-4-Methyl-3-(aminomethyl)morpholine
Reactant of Route 3
(R)-4-Methyl-3-(aminomethyl)morpholine
Reactant of Route 4
(R)-4-Methyl-3-(aminomethyl)morpholine
Reactant of Route 5
(R)-4-Methyl-3-(aminomethyl)morpholine
Reactant of Route 6
(R)-4-Methyl-3-(aminomethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.